molecular formula C9H10ClNO2 B1590914 Ethyl 2-chloro-6-methylnicotinate CAS No. 39073-14-8

Ethyl 2-chloro-6-methylnicotinate

Cat. No. B1590914
CAS RN: 39073-14-8
M. Wt: 199.63 g/mol
InChI Key: MRPGVPAVDMEQED-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-methylnicotinate is a chemical compound with the linear formula C9H10ClNO2 . It is used in various applications across different sectors .


Synthesis Analysis

The synthesis of Ethyl 2-chloro-6-methylnicotinate involves several steps, but the exact process is not detailed in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-chloro-6-methylnicotinate are not detailed in the available resources .


Physical And Chemical Properties Analysis

Ethyl 2-chloro-6-methylnicotinate is a solid at 20 degrees Celsius . It has a molecular weight of 199.63 . It has a melting point of 65.0 to 69.0 °C and a boiling point of 107 °C at 1.5 mmHg . It is soluble in methanol .

Scientific Research Applications

Synthesis and Development of Pharmaceuticals

  • Development of P2Y12 Receptor Antagonists : Ethyl 2-chloro-6-methylnicotinate is a key intermediate in the synthesis of P2Y12 receptor antagonists like AZD1283. This process, involving the coupling of ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, has been scaled up for preclinical and clinical studies (Andersen et al., 2013).

  • Efficient Manufacturing Routes : Ethyl 2-chloro-6-methylnicotinate has been produced in multi-kilogram batches, improving the overall yield and purity for pharmaceutical development. This has supported clinical development of P2Y12 antagonists (Bell et al., 2012).

Chemical Reactions and Compound Synthesis

  • Formation of Nicotinic Acids : The reaction of 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester results in the formation of ethyl esters of nicotinic acids, demonstrating the versatility of ethyl 2-chloro-6-methylnicotinate in chemical synthesis (Gadzhili et al., 2005).

  • Hydroxy Lamine Derivatives : This compound has been used in the synthesis of hydroxy lamine derivatives, leading to new heterocyclic compounds with potential applications in various fields (Markova et al., 1970).

  • Annulation Reactions : Ethyl 2-chloro-6-methylnicotinate has been involved in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Additional Applications

  • Molluscicidal Properties : Some derivatives of ethyl 2-chloro-6-methylnicotinate have been synthesized with potential molluscicidal properties, indicating its use in pest control and agricultural applications (El-bayouki & Basyouni, 1988).

  • Naphthyridine Synthesis : It has also been used in the synthesis of naphthyridines, highlighting its role in the development of complex organic molecules (Ikekawa, 1958).

  • Supramolecular Assembly : Ethyl 2-chloro-6-methylnicotinate has been part of studies exploring the challenges in predicting hydrogen-bonded networks in transition-metal systems (Aakeröy & Beatty, 1999).

Safety And Hazards

Ethyl 2-chloro-6-methylnicotinate may cause skin irritation and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/eye protection/face protection .

Future Directions

The future directions for Ethyl 2-chloro-6-methylnicotinate are not specified in the available resources .

properties

IUPAC Name

ethyl 2-chloro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGVPAVDMEQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574651
Record name Ethyl 2-chloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-6-methylnicotinate

CAS RN

39073-14-8
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39073-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2-chloro-6-methylnicotinic acid (7.23 mmol) and 1.2 mL of thionylchloride in 50 mL EtOH were heated to reflux overnight. The mixture was reduced to half of its volume, quenched with sat. aq. NaHCO3 solution and extracted with DCM (2×). The combined organic layers were dried over MgSO4 and concentrated in vacuo. Purification by (KP-SIL™ from Biotage) using Hept to Hept/EtOAc (1/1) gives the desired product as colorless oil;
Quantity
7.23 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 20 mL of toluene, 0.5 g of potassium acetate, 0.7 ml of triethylamine, and 4.25 g (40 mmol) of ethyl cyanoacetate at 5° C. were added dropwise 7.28 g (40 mmol) of ethyl 2,2-dichlorocyanoacetate. The resulting mixture was stirred at 5° C. for 30 min., and methyl vinyl ketone (4.2 g, 60 mmol) was added via a syringe pump in 1 h. After stirring at room temperature for 6 hours, 6.2 mL (80 mmol) of DMF was added, followed by slow addition of PCl3 (11 g, 80 mmol). Anhydrous HCl gas was bubbled in for 10 min., while keeping the reaction temperature around 65° C. After being heated at 80° C. for 1 hour, the reaction mixture was cooled, quenched with aqueous ammonium hydroxide, extracted with toluene, washed with 5% NaHCO3, and dried over MgSO4. Distillation afforded 5.83 g of the title compound. (36% yield, 112°-15° C./0.2 mm Hg).
Name
ethyl 2,2-dichlorocyanoacetate
Quantity
7.28 g
Type
reactant
Reaction Step One
Name
methyl vinyl ketone
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 g
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
4.25 g
Type
reactant
Reaction Step Five
Quantity
0.7 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-chloro-6-methylnicotinate

Citations

For This Compound
1
Citations
R Troschütz, A Karger - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
… Ethyl 2-chloro-6-methylnicotinate (14a) (399 mg, 2.00 mmoles) and 358 mg (4.00 mmoles) of cuprous cyanide were heated at reflux in N.Tv'-dimethylformamide (15 ml) for 8 hours. The …
Number of citations: 28 onlinelibrary.wiley.com

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